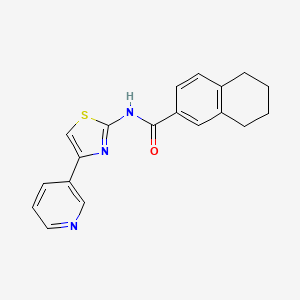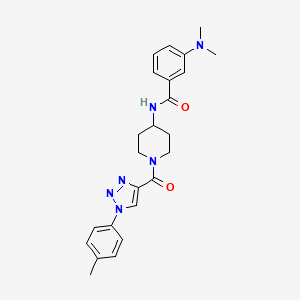
1-Fmoc-3-pyrrolidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fmoc-3-pyrrolidineacetic acid is an amino acid derivative commonly used in peptide synthesis . It has a molecular formula of C21H21NO4 and a molecular weight of 351.402 .
Synthesis Analysis
The synthesis of 1-Fmoc-3-pyrrolidineacetic acid involves the use of resin, the ninhydrin test, protecting groups, coupling reagents for peptide bond formation, and the cleavage process . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis
The molecular structure of 1-Fmoc-3-pyrrolidineacetic acid is represented by the InChI code1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) . This indicates the presence of 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . Chemical Reactions Analysis
The Fmoc group in 1-Fmoc-3-pyrrolidineacetic acid is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
1-Fmoc-3-pyrrolidineacetic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 562.1±23.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Solid-Phase Peptide Synthesis (SPPS)
1-Fmoc-3-pyrrolidineacetic acid is commonly used in solid-phase peptide synthesis (SPPS). In SPPS, it serves as a building block for constructing peptides. The Fmoc group (9-fluorenylmethyloxycarbonyl) protects the amino terminus during peptide elongation. Researchers utilize orthogonal protecting groups (such as Fmoc and tert-butyl) for coupling reactions, and piperidine for Fmoc removal in each cycle . This method allows efficient and controlled peptide assembly.
Supramolecular Hydrogel Formation
The Fmoc group in 1-Fmoc-3-pyrrolidineacetic acid plays a crucial role in self-assembly. Specifically, Fmoc-FF (where FF represents phenylalanine) can form stable supramolecular hydrogels due to the formation of a supramolecular nanofiber network. These hydrogels have potential applications as scaffold materials for cell culture and tissue engineering .
Mecanismo De Acción
Safety and Hazards
The safety data sheet for 1-Fmoc-3-pyrrolidineacetic acid indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Direcciones Futuras
The Fmoc group, including in 1-Fmoc-3-pyrrolidineacetic acid, has shown distinct potential for applications due to its inherent hydrophobicity and aromaticity . It allows for the assembly of larger quantities of peptides, making it a valuable resource for research in the post-genomic world . Future directions may involve the development of more green chemical peptide synthesis processes .
Propiedades
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)11-14-9-10-22(12-14)21(25)26-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVFSLBJPZLTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fmoc-3-pyrrolidineacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

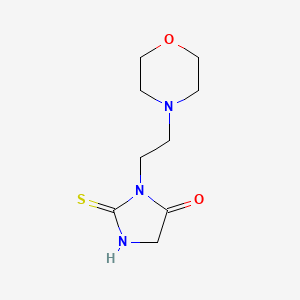

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2623950.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2623951.png)
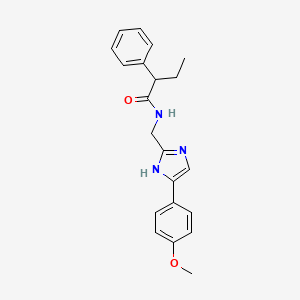
![(E)-2-(4-chlorophenyl)-N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)-4-fluorophenyl]ethenesulfonamide](/img/structure/B2623954.png)
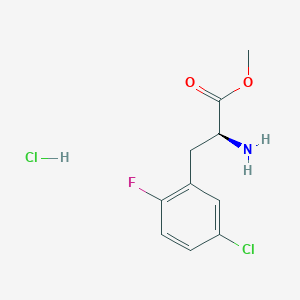

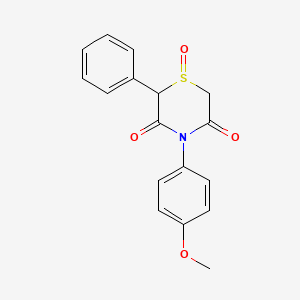
![N-(5-chloro-2-methoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623962.png)
